LEO-29102, chemically known as N-propylacetamide, is a novel compound developed primarily for the treatment of dermatological conditions, particularly atopic dermatitis. It is classified as a selective phosphodiesterase 4 inhibitor that operates under the soft-drug concept, which aims to enhance patient-friendly formulations and improve drug delivery to the skin. The compound has demonstrated significant efficacy in clinical trials, having reached phase 2 development stages .
LEO-29102 was developed by LEO Pharma and is categorized under phosphodiesterase 4 inhibitors. Phosphodiesterases are enzymes responsible for the degradation of cyclic nucleotides, which play crucial roles in various cellular processes. Specifically, LEO-29102 targets the cyclic adenosine monophosphate pathway, which is pivotal in regulating inflammatory responses . This compound is part of a broader category of soft drugs designed to minimize systemic side effects while maximizing local therapeutic effects.
The synthesis of LEO-29102 involved a strategic modification of existing compounds, notably piclamilast. The synthesis process employed a fast follower approach that included:
The synthesis pathway has been documented in detail, showcasing various intermediates and final product characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
LEO-29102 has a complex molecular structure characterized by its unique functional groups that confer its biological activity. The molecular formula is C15H18Cl2N2O4, indicating the presence of two chlorine atoms and multiple functional groups that facilitate its interaction with phosphodiesterase 4 enzymes. The structural data reveal:
The three-dimensional conformation of LEO-29102 allows it to effectively bind to the target enzyme, enhancing its selectivity against other phosphodiesterase isoforms .
The chemical reactivity of LEO-29102 is primarily governed by its ability to interact with phosphodiesterase 4 enzymes. The key reactions include:
These reactions are critical in modulating immune responses and reducing inflammation associated with atopic dermatitis .
LEO-29102 exerts its therapeutic effects through a well-defined mechanism:
This mechanism underpins its efficacy in treating inflammatory skin conditions like atopic dermatitis .
LEO-29102 exhibits several notable physical and chemical properties:
These properties contribute to LEO-29102's suitability for patient-friendly topical applications .
LEO-29102 is primarily investigated for its applications in treating atopic dermatitis. Its selective inhibition of phosphodiesterase 4 provides a targeted approach to managing inflammation without significant systemic side effects. Clinical trials have indicated that it can effectively reduce symptoms such as itching and skin lesions associated with this chronic condition .
Furthermore, ongoing research explores its potential use in other inflammatory skin diseases and conditions where modulation of cyclic adenosine monophosphate signaling may be beneficial .
Atopic dermatitis (AD) is a chronic, relapsing inflammatory skin disease characterized by intense pruritus, eczematous lesions, and profound skin barrier dysfunction. The pathophysiology involves a complex interplay of genetic predisposition (e.g., FLG loss-of-function mutations), immune dysregulation, and environmental triggers that collectively disrupt epidermal integrity [2] [6]. Type 2 inflammation predominates, driven by T helper 2 (Th2) cells producing IL-4, IL-13, IL-31, and IL-22, which promote IgE production, eosinophil activation, and direct pruritus induction [2] [10]. Concurrently, dysbiosis of the skin microbiome, particularly Staphylococcus aureus colonization, exacerbates inflammation through toxin production and barrier disruption [2] [6].
Despite existing therapies, significant unmet needs persist. Topical corticosteroids (TCS) and calcineurin inhibitors (TCIs) face limitations due to safety concerns (skin atrophy, telangiectasia) with chronic use, variable efficacy in moderate-to-severe AD, and poor patient compliance owing to burning sensations and inconvenient application [6]. Systemic immunosuppressants (e.g., cyclosporine) carry broad toxicity risks, while biologics like dupilumab (anti-IL-4Rα) exhibit high efficacy but require injections and may not address all inflammatory axes (e.g., IL-22) [2] [4]. The TARGET-DERM AD registry highlights that over 40% of patients with moderate-to-severe AD experience inadequate control with existing advanced therapies, underscoring the need for safer, more effective, and patient-friendly alternatives [4].
Table 1: Key Pathophysiological Mechanisms in Atopic Dermatitis and Therapeutic Implications
Pathophysiological Element | Impact on Disease | Unmet Therapeutic Need |
---|---|---|
Th2 Cytokine Dominance (IL-4, IL-13, IL-31) | Drives inflammation, pruritus, barrier breakdown | Targeted inhibition with minimal systemic immunosuppression |
Skin Barrier Dysfunction (FLG mutations, tight junction defects) | Increased TEWL, allergen penetration, microbial colonization | Agents promoting barrier repair without irritation |
Cutaneous Dysbiosis (S. aureus overgrowth) | Biofilm formation, toxin-mediated inflammation, itch | Microbiome-stabilizing approaches; non-antibiotic anti-staphylococcal agents |
Neuroimmune Activation (Pruritoceptors, IL-31) | Chronic itch-scratch cycle, lichenification | Fast-acting antipruritics targeting neural pathways |
Phosphodiesterase 4 (PDE4) is a critical enzyme hydrolyzing cyclic adenosine monophosphate (cAMP), an intracellular second messenger that suppresses inflammatory mediator production. Elevated PDE4 activity in inflammatory cells (T cells, dendritic cells, macrophages) and keratinocytes reduces cAMP levels, leading to unchecked activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-17, IL-23) [3] [9]. PDE4 inhibition increases intracellular cAMP, activating protein kinase A (PKA) and cAMP response element-binding protein (CREB), which:
PDE4’s role spans multiple inflammatory dermatoses, including AD, psoriasis, and seborrheic dermatitis, making it a versatile therapeutic target. However, early oral PDE4 inhibitors (e.g., roflumilast for COPD) faced challenges due to dose-limiting systemic side effects (nausea, emesis, headache) driven by central PDE4D inhibition [3] [9]. This spurred development of topically applied PDE4 inhibitors to maximize local efficacy while minimizing systemic exposure. Crisaborole (2% ointment) became the first topical PDE4 inhibitor approved for mild-to-moderate AD in 2016, validating the target but revealing opportunities for improved potency, formulation elegance, and sustained efficacy [6] [10].
Table 2: Evolution of PDE4 Inhibitors in Dermatology
Compound | Formulation | Key Indications | Development Stage | Distinguishing Features |
---|---|---|---|---|
Crisaborole | 2% Ointment | Mild-moderate AD (≥3mo) | FDA Approved (2016) | Boron-based; penetrates epidermis; PDE4 Ki ~1000 nM |
Roflumilast | 0.15% Cream, 0.3% Foam | AD, Psoriasis, Seborrheic Dermatitis | FDA Approved for AD (2024) | Potent PDE4 Ki ~0.4 nM; "once-daily" application |
Difamilast (OPA-15406) | 1% Ointment | Mild-moderate AD | Phase III (Pediatric) | Selective for PDE4B subtype |
LEO-29102 | Topical | AD, Plaque Psoriasis | Phase 2b (Discontinued) | Soft-drug design; optimized skin retention; PDE4 Ki ~1.8 nM |
LEO-29102 (chemical name: 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide) is a potent, selective small-molecule PDE4 inhibitor developed by LEO Pharma using a soft-drug design strategy to optimize topical efficacy while minimizing systemic exposure [1] [5]. It originated from a "fast-follower" approach modifying piclamilast, an early oral PDE4 inhibitor. Key structural innovations included:
LEO-29102 exhibits high PDE4 inhibitory activity (IC₅₀ ~1.8 nM) and selectivity over other PDE families (>1000-fold), directly targeting the catalytic domain of PDE4 [1] [5]. Preclinical studies demonstrated potent suppression of TNF-α release from human peripheral blood mononuclear cells (PBMCs) and efficacy in murine models of skin inflammation [1]. Its physicochemical properties (logP ~3.2, molecular weight 441.3 g/mol) favored efficient epidermal penetration and retention, enabling sustained target engagement without high systemic absorption [1] [5].
Phase 2 clinical trials established proof-of-concept for LEO-29102 in adults with moderate AD and plaque psoriasis, showing significant reductions in Eczema Area and Severity Index (EASI) and Investigator Global Assessment (IGA) scores versus placebo [1] [5]. Although development was discontinued in favor of next-generation candidates (e.g., delgocitinib, temtokibart), LEO-29102 laid critical groundwork for:
Table 3: Chemical Profile of LEO-29102
Property | Specification | Significance |
---|---|---|
Chemical Name | 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide | Systematic IUPAC nomenclature |
CAS Registry | 1035572-38-3 | Unique compound identifier |
Molecular Formula | C₂₀H₂₂Cl₂N₂O₅ | Elemental composition |
Mechanism of Action | Competitive PDE4 inhibitor (Ki ~1.8 nM) | High potency via binding catalytic domain |
Drug Design Strategy | Soft-drug (esterase-hydrolyzed to inactive metabolites) | Minimizes systemic PDE4 inhibition |
Key Patent | WO2011045357A1 (LEO Pharma) | Covers compound, compositions, uses |
The legacy of LEO-29102 persists in contemporary PDE4 inhibitors like roflumilast cream (FDA-approved 2024), which shares its emphasis on high potency, favorable tolerability, and once-daily application [10]. Its development underscores the importance of integrating medicinal chemistry innovation with dermatopharmacology to address persistent unmet needs in AD therapy.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: